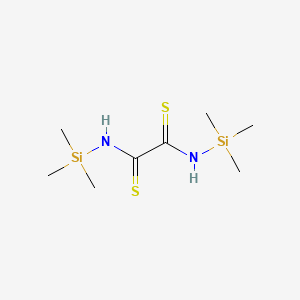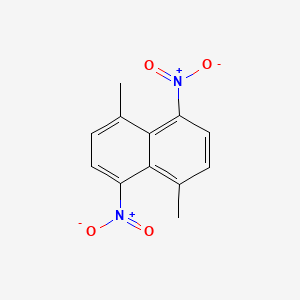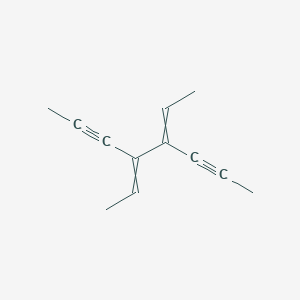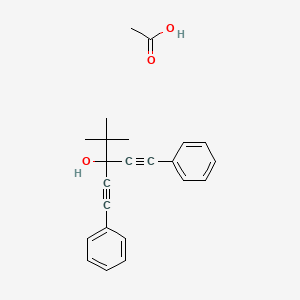
Acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol is an organic compound with a complex structure that includes both acetic acid and a penta-diyn-3-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol typically involves a multi-step process. One common method is the conjugation of benzalacetone with different substituted benzaldehydes through a mixed aldol condensation reaction in the presence of a strong base . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydriodic acid, acetic acid, and sulfuric acid . Reaction conditions such as temperature and solvent choice are crucial for determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions can vary widely. For example, treatment with hydriodic acid and acetic acid can yield 1,5-diphenylpentan-3-one and 3,4-diphenyl-cyclopentanone .
Aplicaciones Científicas De Investigación
Acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its potential antioxidant properties make it of interest in biological studies.
Medicine: Research into its pharmacological effects is ongoing, with some studies suggesting potential therapeutic applications.
Industry: While not widely used industrially, it may have niche applications in the production of specialized chemicals.
Mecanismo De Acción
The mechanism by which acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol exerts its effects involves interactions with molecular targets and pathways. The exact molecular targets are not well-defined, but its structure suggests it may interact with enzymes and receptors involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other penta-diyn-3-ol derivatives and substituted benzaldehydes . These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Uniqueness
What sets acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest.
Propiedades
Número CAS |
56923-01-4 |
|---|---|
Fórmula molecular |
C23H24O3 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol |
InChI |
InChI=1S/C21H20O.C2H4O2/c1-20(2,3)21(22,16-14-18-10-6-4-7-11-18)17-15-19-12-8-5-9-13-19;1-2(3)4/h4-13,22H,1-3H3;1H3,(H,3,4) |
Clave InChI |
VXKBSKJWDXLIGS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(C)(C)C(C#CC1=CC=CC=C1)(C#CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


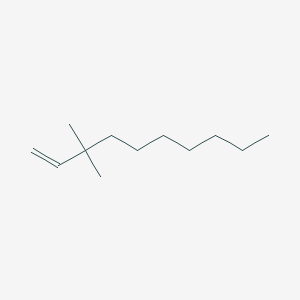
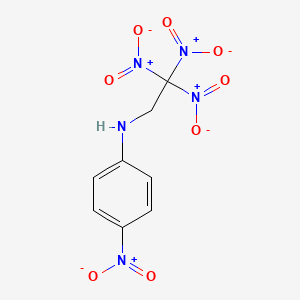

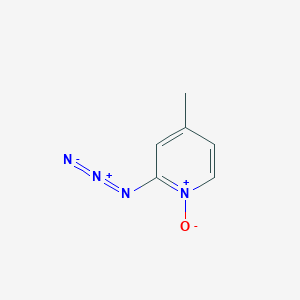
![5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14623907.png)
![1-Nitro-4-[(octan-2-yl)oxy]benzene](/img/structure/B14623908.png)

